DL-TBOA
Descripción general
Descripción
DL-Threo-β-Benzyloxyaspartic acid (DL-TBOA) is a potent inhibitor of excitatory amino acid transporters (EAATs). It is widely used in scientific research to study the role of glutamate transporters in various physiological and pathological processes. This compound is known for its ability to block the uptake of glutamate and aspartate, which are crucial neurotransmitters in the central nervous system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DL-TBOA is synthesized through a series of chemical reactions starting from readily available precursors. The synthesis involves the protection of functional groups, formation of key intermediates, and subsequent deprotection steps. One common synthetic route includes the following steps :
- Protection of the amino group of aspartic acid.
- Formation of the β-benzyloxy intermediate.
- Deprotection of the amino group to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories using the synthetic route mentioned above. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
DL-TBOA primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in esterification and amidation reactions under appropriate conditions .
Common Reagents and Conditions
Substitution Reactions: this compound can react with nucleophiles such as amines and alcohols in the presence of suitable catalysts.
Esterification: This reaction can be carried out using acid chlorides or anhydrides in the presence of a base.
Amidation: This compound can form amides when reacted with amines in the presence of coupling agents like carbodiimides.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as esters and amides, which can be used for further functional studies .
Aplicaciones Científicas De Investigación
DL-TBOA has a wide range of applications in scientific research, particularly in the fields of neuroscience, pharmacology, and cancer research :
Neuroscience: this compound is used to study the role of glutamate transporters in synaptic transmission and neurotoxicity.
Pharmacology: The compound is used to investigate the effects of glutamate transporter inhibition on various physiological processes.
Cancer Research: this compound has been shown to affect the viability of cancer cells, particularly in colorectal cancer.
Mecanismo De Acción
DL-TBOA exerts its effects by competitively inhibiting excitatory amino acid transporters, thereby blocking the uptake of glutamate and aspartate. This leads to an increase in extracellular levels of these neurotransmitters, which can affect synaptic transmission and neuronal excitability . The compound interacts with multiple EAAT isoforms, including EAAT1, EAAT2, EAAT3, EAAT4, and EAAT5, with varying affinities .
Comparación Con Compuestos Similares
DL-TBOA is often compared with other glutamate transporter inhibitors, such as L-trans-pyrrolidine-2,4-dicarboxylate (t-2,4-PDC) and dihydrokainate . While this compound is a non-transportable inhibitor, t-2,4-PDC is a substrate inhibitor. This difference in mechanism of action makes this compound a more potent and selective tool for studying glutamate transporters .
Similar Compounds
L-trans-pyrrolidine-2,4-dicarboxylate (t-2,4-PDC): A substrate inhibitor of glutamate transporters.
Dihydrokainate: A selective inhibitor of EAAT2.
UCPH-101: A selective inhibitor of EAAT1.
This compound’s unique non-transportable inhibition mechanism and high selectivity for multiple EAAT isoforms make it a valuable compound for research in various scientific fields.
Actividad Biológica
DL-TBOA (DL-threo-β-benzyloxyaspartate) is a potent inhibitor of excitatory amino acid transporters (EAATs), which play a crucial role in regulating glutamate levels in the central nervous system. This compound has been studied extensively for its biological activity, particularly its effects on cell viability, neurotoxicity, and potential therapeutic applications in cancer and neurological disorders.
This compound acts as a competitive, non-transportable blocker of EAATs, primarily inhibiting EAAT2, EAAT3, EAAT1, EAAT4, and EAAT5. The half-maximal inhibitory concentration (IC50) values for these transporters are as follows:
Transporter | IC50 (μM) |
---|---|
EAAT2 | 6 |
EAAT3 | 6 |
EAAT1 | 70 |
EAAT4 | 4.4 |
EAAT5 | 3.2 |
This selectivity for EAATs over ionotropic and metabotropic glutamate receptors makes this compound a valuable tool in neuroscience research and potential therapeutic contexts .
Neurotoxic Effects
Research indicates that this compound can induce significant neurotoxic effects. In organotypic hippocampal slice cultures, the addition of this compound for 48 hours resulted in cell death across various hippocampal regions, with effective concentrations (EC50) ranging from 38 to 48 μM. This neurotoxicity is attributed to the inhibition of glutamate transporters, which disrupts the clearance of extracellular glutamate and can lead to excitotoxicity .
Case Study: Ischemic Insult
In a study examining the effects of oxygen-glucose deprivation (OGD), it was found that while this compound induced cell death when applied continuously, its application during OGD significantly reduced propidium iodide uptake—a marker for cell death—indicating a protective effect under certain conditions. This suggests that partial inhibition of glutamate transporters during energy failure may mitigate excitotoxic damage .
Effects on Cancer Cell Viability
This compound has also been investigated for its role in modulating chemotherapy responses in colorectal cancer cells. In vitro studies demonstrated that this compound augmented cell death induced by SN38 (a topoisomerase I inhibitor) while counteracting cell death caused by oxaliplatin (a platinum-based drug). This differential effect highlights the potential of this compound as a modulator of drug resistance in cancer therapy:
Drug | Effect of this compound |
---|---|
SN38 | Augmented cell death |
Oxaliplatin | Counteracted cell death |
These findings are significant as they suggest that this compound may enhance the efficacy of certain chemotherapeutic agents while reducing the cytotoxic effects of others .
Summary of Research Findings
- Glutamate Transport Inhibition : this compound effectively inhibits multiple EAATs with varying selectivity.
- Neurotoxicity : Prolonged exposure leads to significant cell death in hippocampal neurons.
- Cancer Modulation : Alters response to chemotherapy drugs, enhancing sensitivity to some while providing protection against others.
Propiedades
IUPAC Name |
(2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOBCYXURWDEDS-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415515 | |
Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208706-75-6 | |
Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.